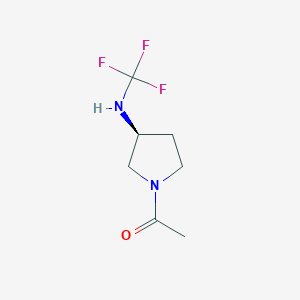![molecular formula C9H19N3O B13972803 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde CAS No. 22764-09-6](/img/structure/B13972803.png)
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C9H18N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with aldehydes. One common method is the reaction of N,N-dimethyl-1-piperazineethanamine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[2-(Dimethylamino)ethyl]piperazine-1-carboxylic acid.
Reduction: 4-[2-(Dimethylamino)ethyl]piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-piperazineethanamine
- N,N-Dimethyl-2-piperazinoethylamine
- 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide
Uniqueness
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in chemical synthesis and a valuable tool in scientific research.
Properties
CAS No. |
22764-09-6 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H19N3O/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h9H,3-8H2,1-2H3 |
InChI Key |
DDKUREMPQDNBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


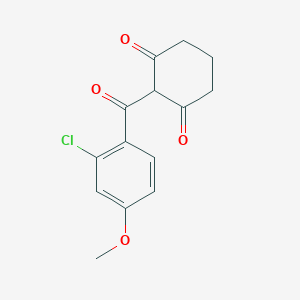
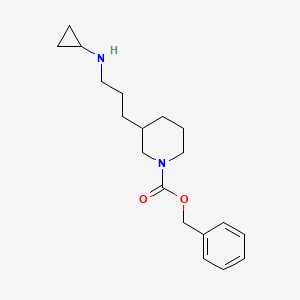

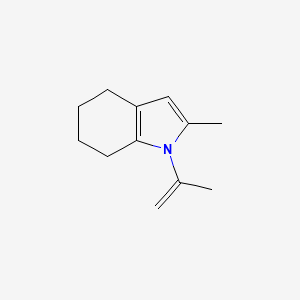
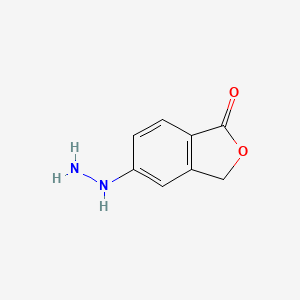
![6-Bromo-3-methyl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B13972752.png)
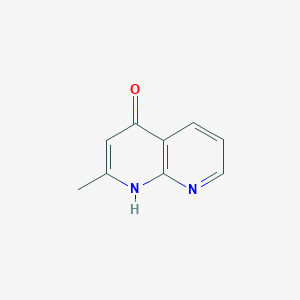
![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)
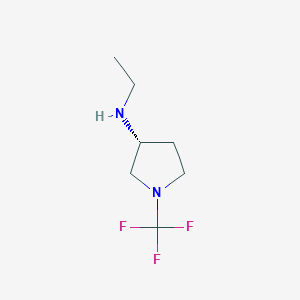
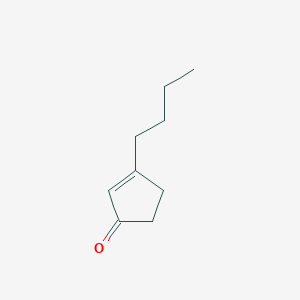
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B13972791.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)
